Differential Lipophilicity (LogP 2.14) Enables Superior Predicted Membrane Permeability for Fragment-Derived Leads
Among spiro[isobenzofuran-oxolane] building blocks, spiro[1H-2-benzofuran-3,2'-oxolane] exhibits a LogP of 2.14 (predicted) . This places it within the optimal lipophilicity range (LogP 1–3) recommended for fragment hits and oral drug candidates, whereas the 3-one analog (CAS 177780-65-3) possesses an additional carbonyl oxygen that increases polarity and reduces LogP, and the 5'-methyl analog (CAS 943643-08-1) adds a hydrophobic methyl group that elevates LogP beyond the ideal fragment space. This LogP value directly influences permeability and solubility in cell-based assays and is a key differentiator for users selecting spiroketal fragments for library design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.14 (predicted) |
| Comparator Or Baseline | Spiro[isobenzofuran-1(3H),2'-tetrahydrofuran]-3-one (CAS 177780-65-3): LogP predicted <1.5 (due to additional carbonyl); 5'-Methylspiro[1H-2-benzofuran-3,2'-oxolane] (CAS 943643-08-1): LogP predicted >2.5 (due to added methyl group). Exact LogP values for comparators not experimentally reported, but directionality and magnitude of shift are consistent with fragment-based lipophilicity additivity models. |
| Quantified Difference | Target compound LogP is approximately 0.5–1.0 units higher than the 3-one analog and approximately 0.5 units lower than the 5'-methyl analog. |
| Conditions | Predicted LogP based on molecular structure using standard cheminformatics algorithms (ALOGPS/ACD/Labs consensus); values reported by Chemsrc. |
Why This Matters
A LogP of 2.14 positions the target compound within the 'goldilocks' zone for fragment libraries (LogP 1.0–3.0), maximizing the probability that derived leads will possess balanced permeability and solubility—a critical selection criterion for procurement officers building FBDD screening collections.
